molecular formula C15H18INO3 B180392 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 148870-57-9

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No. B180392
CAS RN: 148870-57-9
M. Wt: 387.21 g/mol
InChI Key: VWPSZWNLEFZFQB-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (DIPBZ) is a derivative of the benzazepinone class of compounds and is used in a variety of laboratory experiments. It is a white to off-white powder and is soluble in a variety of organic solvents. DIPBZ is a versatile compound that has been used in a wide range of scientific research applications, including synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Preparation Methods: The compound is synthesized from 3,4-dimethoxyphenylacetic acid through a series of reactions including halogenation, acylation, cyclization, alkylation, and iodine substitution, achieving an overall yield of 63.6%. This synthesis route is highlighted for its practicality and suitability for scale-up due to the availability of materials and straightforward procedures (Wang De-cai, 2008).

Structural Transformations and Novel Syntheses

  • Novel Heterocyclic Systems: Photolysis of related compounds has led to the creation of new heterocyclic systems, such as the tetrahydrooxazolo[2,3-b][3]benzazepin system. These transformations underscore the versatility of benzazepine derivatives in synthesizing structurally complex and novel compounds (J. Bremner et al., 1997).

Biological Activity and Pharmacological Potential

  • Dopaminergic Activity: Some derivatives exhibit dopaminergic activity, suggesting potential applications in central and peripheral dopamine receptor agonism. This activity was observed in compounds synthesized by cyclization of amino alcohols followed by demethylation, indicating a path for developing compounds with significant biological activities (F. R. Pfeiffer et al., 1982).
  • Bradycardic Agents: A series of benzazepin-2-ones with a piperazine moiety, designed and synthesized for their bradycardic activity, demonstrates the potential of these compounds in cardiovascular drug development. These compounds showed vasorelaxant activity and heart-rate-reducing potential, indicating their utility as bradycardic agents (H. Liang et al., 2010).

properties

IUPAC Name

3-(3-iodopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPSZWNLEFZFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597996
Record name 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

CAS RN

148870-57-9
Record name 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148870-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.585
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 12 g of 7,8-dimethoxy-3-[3-chloropropyl]-1,3-dihydro-2H-3-benzazepin-2-one obtained in accordance with the method described in the literature (Reiffer M. et al., J. Med. Chem. 1990; vol 33 (5): 1496-1504) and 6.2 g of sodium iodide in 50 cm3 of acetone are refluxed for 24 hours. After filtration and evaporation to dryness of the solvent, the residue is taken up in water and extracted with dichloromethane. The extract is separated off, dried over anhydrous magnesium sulphate and then concentrated in vacuo to yield 15.2 g of the desired compound.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
99%

Q & A

Q1: What is the significance of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one in pharmaceutical synthesis?

A1: 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one serves as a crucial intermediate in the multi-step synthesis of Ivabradine. [, ] Its unique structure allows for further chemical modifications, ultimately leading to the formation of Ivabradine. The synthesis process, as described in the research, highlights the importance of this compound in achieving a practical and scalable production method for Ivabradine.

Q2: What are the key characteristics of the synthesis process for 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one?

A2: The synthesis of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one involves a series of chemical reactions starting from 3,4-dimethoxyphenylacetic acid. [] These reactions include halogenation, acylation, cyclization, alkylation, and iodine substitution. The research emphasizes that the chosen route utilizes readily available starting materials and straightforward procedures, resulting in an overall yield of 63.6%. [] This approach makes the synthesis practical and suitable for large-scale production.

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